molecular formula C21H21N3OS B3003112 3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-89-2

3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B3003112
CAS No.: 536705-89-2
M. Wt: 363.48
InChI Key: OCFIWOUUQCVBLP-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C21H21N3OS and its molecular weight is 363.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Methyl 3-amino-1H-indole-2-carboxylates are utilized in the synthesis of 5H-pyrimido[5,4-b]indole derivatives, including the reaction with isothiocyanates to afford 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which are structurally related to the compound (Shestakov et al., 2009).
  • An efficient synthesis approach for 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives has been developed, highlighting the versatility of this chemical structure in creating diverse indole derivatives (Barone & Catalfo, 2017).

Chemical Properties and Reactions

  • The synthesis of 4-hydrazino-5H-pyrimido[5,4-b]indole and related compounds demonstrates the adaptability of the pyrimido[5,4-b]indole framework in forming various derivatives (Monge et al., 1986).
  • Pyrimido[5,4-b]indole derivatives, such as those being discussed, can be synthesized using various catalysts and processes, demonstrating their chemical flexibility (Wu et al., 2022).

Potential Biological and Pharmacological Applications

  • Some derivatives of pyrimido[5,4-b]indoles show promise as non-steroidal anti-inflammatory drugs, indicating the potential pharmacological relevance of these compounds (Santagati et al., 2002).

Molecular Structure Analysis

  • Studies like the molecular structures of N-aryl-substituted 3-hydroxypyridin-4-ones provide insights into the structural characteristics of related compounds, which is crucial for understanding their chemical behavior and potential applications (Burgess et al., 1998).

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-12(2)26-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)15-10-13(3)9-14(4)11-15/h5-12,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFIWOUUQCVBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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